![molecular formula C9H9N3O B1457976 2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1547006-95-0](/img/structure/B1457976.png)
2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Overview
Description
“2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one” is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrazines . Pyrazolo[1,5-a]pyrazines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrazine derivatives involves starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles are obtained. These derivatives are then reacted with different amine derivatives using Cs2CO3 in methanol . This results in 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .Scientific Research Applications
Antiproliferative Effects on Cancer Cell Lines
This compound has been studied for its antiproliferative effects, particularly on lung adenocarcinoma cell lines . Researchers have synthesized derivatives of 2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one and tested their cytotoxic effects. Some derivatives were found to significantly increase cell death rates, indicating potential as cancer therapeutics.
Drug Discovery
The structural uniqueness of 2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one makes it a valuable scaffold in drug discovery. Its versatility allows for the creation of various derivatives with potential pharmacological activities.
Organic Synthesis
As a heterocyclic compound, 2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one serves as a key intermediate in organic synthesis. It can be used to build more complex molecules, which are essential in developing new chemical entities.
Material Science
The compound’s stability and reactivity profile make it suitable for material science applications. It could be used in the synthesis of novel materials with specific properties.
Pharmacokinetics and ADMET Studies
Theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have predicted that pyrazolopyrazine derivatives have suitable pharmacokinetic phases . This is crucial for the development of new drugs, as it ensures that they are metabolized and excreted safely.
Inhibitory Activity on Biological Targets
Some derivatives of 2-cyclopropylpyrazolo[1,5-a]pyrazin-4(5H)-one have shown significant inhibitory activity against various biological targets . This includes potential effects on enzymes and receptors, which could lead to the development of new treatments for diseases.
properties
IUPAC Name |
2-cyclopropyl-5H-pyrazolo[1,5-a]pyrazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c13-9-8-5-7(6-1-2-6)11-12(8)4-3-10-9/h3-6H,1-2H2,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGHMPJBYNHGEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3C=CNC(=O)C3=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one | |
CAS RN |
1547006-95-0 | |
Record name | 2-cyclopropylpyrazolo[1,5-a]pyrazin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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